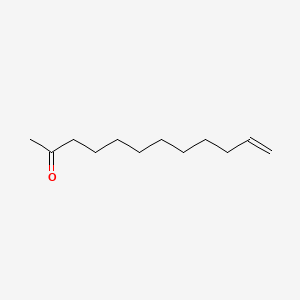

Dodec-11-en-2-one

Description

Contextualizing Dodec-11-en-2-one within Ketone Chemistry

Ketones are a class of organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms, represented by the general formula R−C(=O)−R' wikipedia.org. This compound fits within this classification, specifically as a long-chain aliphatic unsaturated ketone ontosight.ai. The "unsaturated" designation arises from the presence of a carbon-carbon double bond within its molecular structure, located at the terminal end of the hydrocarbon chain ontosight.aichemsynthesis.comchemspider.comchembk.com. While not an alpha,beta-unsaturated ketone in the strictest sense (where the double bond is directly conjugated to the carbonyl), its structure includes a delta-11 unsaturation relative to the carbonyl group. This combination of a reactive carbonyl moiety and a terminal alkene renders it amenable to a variety of chemical transformations, a common characteristic of unsaturated carbonyl compounds fiveable.mewikipedia.org.

Significance of this compound in Contemporary Chemical and Biological Studies

The significance of this compound extends across several research domains:

Natural Occurrence: This compound has been identified in natural sources ontosight.ai. Its presence in biological matrices suggests potential roles in natural pathways or as a metabolic product.

Pharmaceutical Research: this compound serves as a precursor in the synthesis of various pharmaceutical compounds . More specifically, derivatives of this molecule have been explored for their potential as inhibitors of the enzyme 11β-HSD1. This enzyme is implicated in metabolic disorders such as type 2 diabetes and neurodegenerative conditions like Alzheimer's disease mdpi.com. The carbonyl group's capacity to form hydrogen bonds is believed to be crucial for its interaction with enzyme active sites .

Flavor and Fragrance Industry: Due to its long hydrocarbon chain and functional groups, this compound holds potential utility in flavor and fragrance chemistry ontosight.ai. Similar long-chain ketones, such as pentadecan-2-one, are known for their pleasant olfactory properties, suggesting a similar application for this compound in contributing to aroma profiles .

Pheromone Research: Long-chain unsaturated ketones are recognized for their potential to act as pheromones or exhibit pheromone-like activities in various organisms, influencing behavior and development ontosight.ai.

Biochemical Studies: The compound is employed in biochemical research, particularly in studies related to lipid metabolism and cell signaling pathways ontosight.ai. Its chemical structure allows it to participate in reactions relevant to these biological processes .

Overview of Key Research Avenues for this compound

Current research involving this compound primarily focuses on several key avenues:

Organic Synthesis and Derivatization: Investigations into efficient synthetic routes for this compound are ongoing. Methods include its derivation from readily available precursors such as 10-undecenoic acid acs.orgnih.gov. Its structure makes it a versatile building block for constructing more complex organic molecules fiveable.me.

Medicinal Chemistry and Drug Discovery: A significant research direction involves the synthesis of novel derivatives of this compound designed to target specific biological pathways. The development of potent 11β-HSD1 inhibitors is a prime example, aiming to address metabolic and neurological disorders mdpi.com.

Biotechnology and Natural Product Chemistry: Research explores its presence and potential roles in natural systems ontosight.ai. Furthermore, its application in the flavor and fragrance industry is an area of ongoing interest ontosight.ai.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | chemsynthesis.comchemspider.comchembk.comchemsrc.comchemblink.comepa.govmaybridge.com |

| CAS Number | 5009-33-6 | chemspider.comchembk.comchemsrc.comchemblink.comepa.govmaybridge.com |

| Molecular Formula | C₁₂H₂₂O | chemsynthesis.comchemspider.comchembk.comchemsrc.comchemblink.comepa.govmaybridge.comfoodb.ca |

| Molecular Weight | 182.30 g/mol | chemsynthesis.comchemspider.comchembk.comchemsrc.comchemblink.commaybridge.comfoodb.ca |

| Density | ~0.833 g/cm³ | chemsrc.comchemblink.com |

| Boiling Point | ~272.8 °C at 760 mmHg | chemsrc.comchemblink.com |

| Flash Point | ~97.9 °C | chemsrc.comchemblink.com |

| LogP | ~3.88 | chemsrc.com |

| Physical State | Liquid (at room temperature) | ontosight.ai |

| Solubility | Lipophilic, soluble in non-polar solvents | ontosight.ai |

| InChIKey | OPLPMLGBZCNBGS-UHFFFAOYSA-N | chemsynthesis.comchemspider.comchemblink.com |

Table 2: Comparative Analysis of Related Unsaturated Compounds

This table highlights structural and functional differences between this compound and related compounds, illustrating variations in chemical classification and potential applications.

| Feature | This compound | Dodec-11-en-1-al | Dodec-11-enoic acid | Pentadecan-2-one |

| CAS Number | 5009-33-6 | 51148-68-6 | 65423-25-8 | 2342-60-1 |

| Molecular Formula | C₁₂H₂₂O | C₁₂H₂₂O | C₁₂H₂₂O₂ | C₁₅H₃₀O |

| Molecular Weight | 182.30 g/mol | 182.30 g/mol | 198.30 g/mol | 226.41 g/mol |

| Functional Group | Ketone | Aldehyde | Carboxylic Acid | Ketone |

| Double Bond Pos. | C11-C12 | C11-C12 | C11-C12 | None (Saturated) |

| Key Applications | Pharmaceutical precursor, Flavor/Fragrance, Pheromone research | Pheromones, Flavor/Fragrance, Antimicrobial properties | Metabolic disorder research, potential therapeutic effects | Floral, jasmine-like scent; Flavor/Fragrance |

| Source Mentioned | Natural sources | Found in nature | Not specified in searches | Not specified in searches |

| Research Focus | 11β-HSD1 inhibitors, Synthesis | Synthesis, Biological activities | Inhibiting ferroptosis, NASH management | Aroma profiles |

| Source(s) | ontosight.aimdpi.com | ontosight.ainih.gov | medchemexpress.com |

List of Compounds Mentioned

this compound

Dodec-11-en-1-al

Dodec-11-enoic acid

Pentadecan-2-one

11β-HSD1 (Enzyme)

Methyl vinyl ketone

Acrolein

Methyl acrylate (B77674)

Acrylamide

Maleic acid

Fumaric acid

Acryloyl chloride

Chalcone

Acetone

Benzophenone

Acetophenone

Testosterone

Mesityl oxide

Phorone

Isophorone

Patulolide A

Coicenal A-D

2-Dodecenal

(2-Dodecen-1-yl)succinic anhydride (B1165640)

N-[2(3)-(dodec-2′-en-1′-yl)succinoyl]chitosan

Smallanthus sonchifolius (Yacon)

Diazoprogesterone

Pentadecafluorooctanoic acid, dodec-2-en-1-yl ester

Miglitol (Reference drug)

1-oxa-2-azaspiro[4.7]dodec-2-en-3-amine

3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine

Nigrospora oryzae (Endophytic fungus)

Oryazanigral

N-acyl-4-azatetracyclo[5.3.2.0 2,6 .0 8,10 ]dodec-11-enes

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dodec-11-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h3H,1,4-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLPMLGBZCNBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198204 | |

| Record name | Dodec-11-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5009-33-6 | |

| Record name | 11-Dodecen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5009-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodec-11-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Dodecen-2-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodec-11-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-11-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dodec 11 En 2 One

Industrial Production Methods for Dodec-11-en-2-one

Catalytic Dehydrogenation of Dodec-11-en-2-ol

Catalytic dehydrogenation of dodec-11-en-2-ol is a preferred method for the industrial production of this compound due to its efficiency in converting the alcohol to the corresponding ketone .

Metal Catalysts in Industrial this compound Production (e.g., Palladium, Platinum)

Transition metals, particularly palladium (Pd) and platinum (Pt), are commonly employed as catalysts in the dehydrogenation of alcohols nih.govtue.nlnih.govsigmaaldrich.com. These metals facilitate the removal of hydrogen atoms from the alcohol, leading to the formation of the carbonyl group in the ketone.

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), have been shown to be effective in dehydrogenation reactions, often in the presence of a base and an oxidant like air, under mild conditions nih.govpkusz.edu.cnrsc.org. These catalytic systems can convert alcohols to α,β-unsaturated carbonyl compounds pkusz.edu.cnrsc.org. While specific examples for dodec-11-en-2-ol using palladium are not extensively detailed in the provided snippets, palladium-catalyzed aerobic dehydrogenation is a general method for generating double bonds and carbonyls from alcohols pkusz.edu.cnrsc.org.

Platinum catalysts, including platinum on carbon (Pt/C) and platinum dioxide (Adams' catalyst), are also recognized for their role in dehydrogenation processes nih.govsigmaaldrich.com. Platinum catalysts are known for their activity in various transformations, including the dehydrogenation of alcohols tue.nlsigmaaldrich.com. For instance, platinum catalysts can be used in the oxidative dehydrogenation of alcohols in aqueous phases tue.nl.

Optimization of Reaction Conditions for Large-Scale this compound Synthesis

Optimizing reaction conditions is critical for efficient large-scale synthesis. This involves careful control of parameters such as temperature, pressure, catalyst loading, solvent, and reaction time mt.commt.com. For catalytic dehydrogenation, elevated temperatures are typically employed to facilitate the reaction . The choice of solvent can also influence the reaction rate and selectivity mt.commt.com. For instance, studies on similar dehydrogenation reactions have explored various solvents like acetonitrile (B52724), water, and ether acs.orgchemicalbook.comrsc.org. Process optimization often involves systematic studies, such as Design of Experiments (DoE) or Bayesian optimization, to identify the most favorable conditions for maximizing yield and purity while minimizing by-products whiterose.ac.uk.

Purity Enhancement and Isolation Techniques in this compound Synthesis

Following synthesis, purification is essential to obtain this compound of high purity. Common techniques include chromatography, distillation, and crystallization.

Chromatographic Purification Strategies for this compound (e.g., Column Chromatography)

Column chromatography, particularly flash column chromatography, is a widely used method for purifying organic compounds chemicalbook.comrsc.orgrochester.edumiamioh.eduteledynelabs.comitwreagents.com. This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (solvent system) rochester.edumiamioh.eduitwreagents.com.

For this compound, silica gel column chromatography is a recommended strategy, often employing a gradient elution system with solvents such as petroleum ether and ethyl acetate chemicalbook.comrochester.edu. The specific solvent system and gradient depend on the polarity of the target compound and potential impurities rochester.eduitwreagents.com. For instance, a gradient starting with a less polar solvent mixture and gradually increasing the proportion of a more polar solvent like ethyl acetate is typical for separating moderately polar compounds like ketones chemicalbook.comrochester.edu. The purity of the final product is often confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), with targets often exceeding 95% purity chemicalbook.com.

Distillation and Crystallization Methodologies for this compound

Distillation is a separation technique based on differences in boiling points, making it suitable for purifying volatile liquid compounds umanitoba.ca. While specific distillation parameters for this compound are not detailed in the provided search results, it is a standard method for purifying liquid organic products if they are thermally stable.

Crystallization is another effective purification method, particularly for solid compounds, although it can also be applied to liquids if they can be induced to crystallize google.commt.comlegislation.gov.uk. The process involves dissolving the impure compound in a suitable solvent, followed by inducing supersaturation, typically through cooling, antisolvent addition, or evaporation, to promote the formation of pure crystals mt.com. The purity of the crystallized product is enhanced as impurities tend to remain in the solution. Steam distillation is also mentioned as a purification method in one context umanitoba.cagoogle.com.

Natural Occurrence and Biosynthetic Pathways of Dodec 11 En 2 One

Identification and Characterization of Dodec-11-en-2-one in Biological Matrices

This compound is an unsaturated ketone that has been identified as a naturally occurring compound in certain plant species. ontosight.ai Its characterization in biological samples is primarily achieved through metabolomic research techniques, which aim to identify and quantify small molecules within a biological system.

Metabolomic studies have successfully identified this compound in specific plant tissues. A notable example is its detection in the kernels of the Hass avocado (Persea americana). Research has indicated the presence of this compound in raw avocado kernels. One analysis reported that this compound was present at a concentration of 0.85% in the volatile profile of raw kernels but was absent after a roasting process, suggesting that the compound is either thermally unstable or is volatilized and lost during roasting. A separate, detailed gas chromatography-mass spectrometry (GC-MS) analysis of Hass avocado kernels roasted at 180°C for 30 minutes identified 65 volatile compounds, but this compound was not among them, which aligns with the finding of its loss upon roasting. mdpi.comresearchgate.net

| Compound | Condition | Relative Concentration (%) | Source |

|---|---|---|---|

| This compound | Raw | 0.85 | |

| This compound | Roasted | Absent |

The isolation of this compound from natural matrices like avocado kernels involves standard phytochemical extraction and purification techniques. The initial step typically involves the extraction of volatile and semi-volatile compounds from the plant material using an organic solvent.

A general procedure for isolating such compounds includes the following steps:

Extraction : The plant material (e.g., ground kernels) is subjected to extraction with a suitable solvent, such as dichloromethane (B109758) or diethyl ether, to dissolve the lipophilic and volatile compounds. mdpi.com

Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The solvent is then carefully removed under reduced pressure to concentrate the crude extract. mdpi.com

Chromatographic Purification : The crude extract is further purified using column chromatography, often on a silica (B1680970) gel support. mdpi.comchemicalbook.com A gradient of solvents, such as a mixture of petroleum ether and ethyl acetate (B1210297), is used to elute the compounds based on their polarity, allowing for the separation of this compound from other components in the extract. chemicalbook.com The fractions are collected and analyzed, typically by GC-MS, to identify those containing the pure compound.

Elucidation of Biosynthetic Precursors to this compound

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. mdpi.comnih.gov While the complete pathway has not been fully elucidated in a specific organism, the chemical structure strongly suggests its origin from a C12 fatty acid precursor. Chemical synthesis routes often provide clues to plausible biological pathways. For instance, the synthesis of Dodec-11-en-2-ol, the direct alcohol precursor to this compound, has been achieved starting from 10-undecenoic acid. nih.gov This suggests that a similar unsaturated fatty acid is the likely biological precursor.

The proposed biosynthetic sequence would start with a medium-chain fatty acid, which undergoes modification to introduce the terminal double bond and the ketone group.

| Precursor Type | Specific Example | Role |

|---|---|---|

| Fatty Acid | Undecenoic Acid / Dodecanoic Acid | Provides the carbon backbone. nih.govwikipedia.org |

| Fatty Alcohol | Dodec-11-en-2-ol | The immediate precursor that is oxidized to the ketone. frontiersin.org |

Enzymatic Mechanisms and Pathways Involved in this compound Biosynthesis

The formation of this compound from fatty acid precursors is a multi-step enzymatic process. wikipedia.org It involves the core pathways of fatty acid synthesis followed by specific modifying enzymes that create the final unsaturated ketone structure. nih.govnih.gov

Fatty acid metabolism provides the fundamental building blocks for a vast array of natural products. mdpi.comnih.gov In plants, fatty acid synthesis primarily occurs in the plastids, where acetyl-CoA is iteratively elongated by the fatty acid synthase (FAS) complex to produce saturated fatty acid chains, typically up to 16 or 18 carbons long. nih.govunl.edu

For the biosynthesis of a C12 compound like this compound, several events must occur:

Chain Length Determination : The FAS machinery must terminate elongation at a 12-carbon chain (dodecanoyl-ACP), or a longer chain must be shortened via oxidation.

Desaturation : An enzyme, likely a desaturase, introduces the terminal double bond between C-11 and C-12.

Functional Group Modification : The fatty acid is converted into a ketone at the C-2 position. This likely proceeds through the formation of an alcohol intermediate. frontiersin.org

These processes are part of the cell's broader lipid metabolism, which modifies basic fatty acids into functionally diverse molecules. wikipedia.org

The final steps in the biosynthesis of this compound involve the formation of the ketone and the double bond, which are catalyzed by oxidoreductase enzymes such as dehydrogenases and reductases.

Dehydrogenase Activity : The conversion of the precursor alcohol, Dodec-11-en-2-ol, to the ketone this compound is an oxidation reaction. In biological systems, such reactions are typically catalyzed by alcohol dehydrogenases (ADHs). frontiersin.org These enzymes utilize a cofactor, such as NAD⁺ or NADP⁺, as an oxidizing agent to remove hydrogen from the alcohol, forming a carbonyl group. frontiersin.org

Reductase and Desaturase Activity : The formation of the carbon-carbon double bond is a key step. While the specific enzyme for the C-11 double bond in this compound is not identified, this type of reaction is generally catalyzed by fatty acid desaturases. Furthermore, the metabolism of α,β-unsaturated ketones in other biological contexts involves reductases, such as prostaglandin (B15479496) reductase, which can reduce double bonds adjacent to a carbonyl group. biorxiv.org Although the double bond in this compound is not in an α,β-position, the involvement of various reductases and dehydrogenases is crucial for tailoring the final structure of unsaturated fatty acid derivatives. jmb.or.krrsc.org The interplay between dehydrogenases oxidizing alcohol groups and other enzymes managing the saturation state of the carbon chain is central to the formation of diverse unsaturated ketones in nature. researchgate.net

Comparative Biosynthetic Studies of this compound and Related Dodecenyl Compounds

The biosynthesis of unsaturated twelve-carbon (C12) compounds, a class that includes this compound and various insect pheromones, originates from fatty acid metabolism. However, the specific enzymatic pathways diverge to create the distinct functional groups and double bond positions that characterize these molecules. Comparative studies of these pathways reveal a fascinating interplay of common ancestral enzymes that have evolved specialized functions.

The biosynthesis of many moth sex pheromones, which are often C10 to C18 unsaturated alcohols, acetates, or aldehydes, relies on a modified fatty acid synthesis pathway. nih.gov This process typically involves the creation of saturated fatty acids like palmitic acid (C16) or stearic acid (C18), followed by the action of specific fatty acyl-CoA desaturases that introduce double bonds at precise locations. nih.gov For instance, the formation of (Z)-11-hexadecenal, a pheromone component in the moth Helicoverpa zea, is initiated by the Δ11 desaturation of palmitic acid. nih.gov Subsequent steps can involve chain-shortening through limited β-oxidation to yield shorter-chain pheromones. nih.goventomology2.or.kr For example, a C16 unsaturated fatty acid can be shortened to a C14 or C12 intermediate. Finally, the terminal functional group is modified by reductases, oxidases, or acetyltransferases to produce the final aldehyde, alcohol, or acetate pheromone. entomology2.or.kr

In contrast, the biosynthesis of this compound, a methyl ketone, is hypothesized to follow a pathway centered on the incomplete β-oxidation of a fatty acid precursor. nih.gov This pathway is distinct from the primary route for most lepidopteran pheromones, which typically involves modification of the fatty acid's carboxyl group. The formation of methyl ketones is believed to begin with an unsaturated fatty acid, in this case, likely dodec-11-enoic acid. This precursor undergoes a modified β-oxidation cycle.

The key steps in the proposed biosynthesis of this compound are:

Activation: The fatty acid precursor is converted to its coenzyme A (CoA) ester, dodec-11-enoyl-CoA.

Oxidation: The acyl-CoA is oxidized to form a β-ketoacyl-CoA.

Hydrolysis: A thioesterase, such as FadM in E. coli, hydrolyzes the β-ketoacyl-CoA to release a free β-keto acid.

Decarboxylation: The β-keto acid is then decarboxylated to yield the final methyl ketone, this compound. This final step can occur spontaneously or be catalyzed by a β-keto acid decarboxylase.

A major distinction between these pathways lies in the fate of the fatty acid chain. In the biosynthesis of many dodecenyl pheromones like dodecenyl acetate, the entire carbon skeleton of the precursor fatty acid (after potential chain shortening) is largely retained, with modification occurring at the original carboxyl group. In methyl ketone biosynthesis, the carboxyl group is removed via decarboxylation, resulting in a ketone functional group at the C-2 position.

The following tables provide a comparative overview of the key features of these biosynthetic pathways.

Table 1: Comparison of Biosynthetic Pathways

| Feature | This compound Biosynthesis | Dodecenyl Acetate/Aldehyde Biosynthesis |

|---|---|---|

| Primary Pathway | Incomplete β-oxidation of fatty acids | Fatty acid synthesis and modification |

| Key Precursor | Dodec-11-enoic acid (proposed) | Saturated fatty acids (e.g., Palmitic acid) |

| Key Enzymes | Acyl-CoA oxidase, Thioesterase (e.g., FadM), β-keto acid decarboxylase | Fatty acyl-CoA desaturases (e.g., Δ9, Δ11), Chain-shortening enzymes, Reductases, Acetyltransferases nih.goventomology2.or.kr |

| Modification of Carbonyl Group | Removal of the carboxyl group via decarboxylation | Reduction to an alcohol, followed by acetylation or oxidation to an aldehyde |

| Final Functional Group | Ketone (at C-2) | Acetate or Aldehyde (at C-1) |

Table 2: Enzymatic Steps in Biosynthesis

| Biosynthetic Step | This compound | Related Dodecenyl Compounds (e.g., Dodecenyl Acetate) |

|---|---|---|

| Introduction of Unsaturation | Occurs on the precursor fatty acid | Catalyzed by specific desaturases on a saturated fatty acyl-CoA nih.gov |

| Chain Length Determination | Determined by the initial fatty acid precursor | Can be modified from a longer chain precursor via limited β-oxidation slu.se |

| Functional Group Formation | Hydrolysis of β-ketoacyl-CoA and subsequent decarboxylation | Reduction of fatty acyl-CoA to a fatty alcohol, followed by acetylation |

These comparative studies highlight the evolutionary adaptability of fatty acid metabolic pathways. By employing different sets of enzymes, organisms can generate a diverse array of structurally related but functionally distinct molecules from common metabolic precursors.

Chemical Reactivity and Transformations of Dodec 11 En 2 One

Oxidation Reactions of Dodec-11-en-2-one to Carboxylic Acids

This compound can be oxidized to form carboxylic acids. Strong oxidizing agents are typically required for this transformation. For instance, potassium permanganate (B83412) (KMnO₄) in an acidic medium can be used to oxidize this compound. The reaction proceeds by cleavage of the carbon-carbon bonds, which can be destructive to the original carbon skeleton. chemguide.co.uk Under acidic conditions, the ketone is oxidized to a carboxylic acid. chemguide.co.uk Another potent oxidizing agent is potassium dichromate(VI) (K₂Cr₂O₇) in an acidic solution. libretexts.org

The general transformation of a ketone to a carboxylic acid involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. senecalearning.com The reaction with acidified potassium dichromate(VI) involves heating the mixture. chemguide.co.uk The orange dichromate(VI) ions are reduced to green chromium(III) ions during the oxidation of the organic compound. chemguide.co.uk

Reduction Reactions of this compound to Dodec-11-en-2-ol

The carbonyl group in this compound can be reduced to a hydroxyl group, forming the corresponding alcohol, Dodec-11-en-2-ol. This transformation can be achieved through catalytic hydrogenation or with the use of hydride reduction reagents.

Catalytic Hydrogenation of the Carbonyl Group

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. chemistrytalk.org Common catalysts for this reaction include palladium (Pd), platinum (Pt), and nickel (Ni). chemistrytalk.orgwikipedia.org The process typically involves adsorbing the hydrogen gas and the ketone onto the surface of the metal catalyst. wikipedia.orglibretexts.org This facilitates the breaking of the H-H bond and the subsequent addition of hydrogen atoms to the carbonyl carbon and oxygen, resulting in a secondary alcohol. chemistrytalk.org Raney nickel is a frequently used catalyst for the reduction of ketones to secondary alcohols. chemistrytalk.org It is important to note that under certain conditions, catalytic hydrogenation can also reduce the carbon-carbon double bond in the molecule. lew.ro

Hydride Reduction Reagents for this compound (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Hydride reagents are a common choice for the reduction of ketones. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most widely used reagents for this purpose. libretexts.org

Sodium Borohydride (NaBH₄): This is a selective reducing agent that can reduce ketones to secondary alcohols. spcmc.ac.in It is generally considered a "soft" nucleophile. tcichemicals.com In the case of α,β-unsaturated ketones, NaBH₄ can sometimes lead to the reduction of both the carbonyl group and the carbon-carbon double bond, resulting in a saturated alcohol. stackexchange.com To achieve selective 1,2-reduction of the carbonyl group in an α,β-unsaturated ketone to form an allylic alcohol, the Luche reduction conditions can be employed, which use NaBH₄ in the presence of a cerium(III) chloride (CeCl₃). tcichemicals.comwikipedia.org This method increases the hardness of the borohydride, favoring attack at the harder carbonyl carbon. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. libretexts.org It readily reduces ketones to secondary alcohols. libretexts.org Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, so reactions must be carried out under anhydrous conditions, typically in solvents like dry ether or tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Table 1: Comparison of Hydride Reducing Agents for this compound

| Reagent | Formula | Selectivity | Reaction Conditions | Product |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces ketones; can sometimes reduce conjugated C=C bonds. spcmc.ac.instackexchange.com | Typically in alcoholic solvents (e.g., methanol, ethanol). libretexts.org | Dodec-11-en-2-ol (major, especially with Luche conditions), potentially some Dodecan-2-ol. stackexchange.comwikipedia.org |

Nucleophilic Addition Reactions at the Carbonyl Group of this compound

The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. Organometallic reagents like Grignard reagents and organolithium reagents are potent nucleophiles that readily add to ketones.

Grignard Reagent Additions to this compound

Grignard reagents (R-MgX) are strong nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon of this compound. wikipedia.org This forms a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product. dalalinstitute.com

For α,β-unsaturated ketones like this compound, Grignard reagents typically favor 1,2-addition, meaning they add directly to the carbonyl carbon. spcmc.ac.inlibretexts.org This is because Grignard reagents are considered "hard" nucleophiles, and the carbonyl carbon is a "hard" electrophilic center. spcmc.ac.in However, factors such as sterically hindered ketones or the presence of certain catalysts can sometimes lead to 1,4-addition (conjugate addition). dalalinstitute.comacs.org The reaction is generally carried out in anhydrous ether or THF.

Organolithium Reagent Interactions with this compound

Organolithium reagents (R-Li) are even more reactive and basic than Grignard reagents. wikipedia.org They are also strong nucleophiles that add to ketones to form tertiary alcohols. wikipedia.orglibretexts.org The reaction mechanism is similar to that of Grignard reagents, involving nucleophilic attack at the carbonyl carbon. wikipedia.org

Similar to Grignard reagents, organolithium reagents generally favor 1,2-addition when reacting with α,β-unsaturated ketones. libretexts.orgpressbooks.pub This direct attack on the carbonyl group leads to the formation of an allylic alcohol after workup. spcmc.ac.in The high reactivity of organolithium reagents necessitates the use of anhydrous conditions and inert solvents like ethers.

Table 2: Nucleophilic Addition Reactions of this compound

| Reagent Type | General Formula | Typical Product with Ketone | Predominant Addition to α,β-Unsaturated Ketone |

|---|---|---|---|

| Grignard Reagent | R-MgX | Tertiary Alcohol wikipedia.org | 1,2-Addition spcmc.ac.inlibretexts.org |

Reactions Involving the Terminal Alkene Moiety of this compound

The terminal double bond in this compound is a key site for various addition and cycloaddition reactions.

Selective Hydrogenation of the Double Bond

The selective hydrogenation of the terminal C=C double bond in the presence of the ketone functionality is a synthetically useful transformation. This reaction yields the saturated ketone, 2-dodecanone. The selective hydrogenation of unsaturated ketones can be challenging, as the carbonyl group can also be reduced. However, by choosing appropriate catalysts and reaction conditions, the double bond can be preferentially hydrogenated.

For the selective hydrogenation of functionalized alkenes, catalysts based on noble metals like iridium, rhodium, and ruthenium are often employed. mdpi.com For instance, a process for the selective hydrogenation of polyunsaturated cyclic compounds with both endocyclic and exocyclic double bonds utilizes a catalyst system comprising a Group VIII metal (such as iridium, palladium, or platinum) and a Group IVa metal (like tin or germanium). google.com This process achieves high selectivity for the hydrogenation of the endocyclic double bond over the exocyclic one. google.com

In a related context, the hydrogenation of dodecanoic acid has been studied using various iridium-based catalysts. mdpi.com The choice of support material for the catalyst was found to significantly influence the reaction's outcome, with Ir/Nb2O5 showing high selectivity towards the corresponding alcohol, dodecanol, while Ir/MoO3 favored the formation of the alkane, dodecane. mdpi.com While this study focuses on a carboxylic acid, the principles of catalyst and support selection are relevant to the selective hydrogenation of other functionalized long-chain hydrocarbons like this compound.

Table 1: Catalyst Systems for Selective Hydrogenation

| Catalyst System | Target Transformation | Key Findings |

| Group VIII & Group IVa Metals | Selective hydrogenation of endocyclic double bonds | Achieves over 85% selectivity. google.com |

| Ir/Nb2O5 | Hydrogenation of dodecanoic acid to dodecanol | High yield (89.1%) under optimized conditions. mdpi.com |

| Ir/MoO3 | Hydrogenation of dodecanoic acid to dodecane | High yield (90.7%) under specific conditions. mdpi.com |

Cycloaddition Reactions of the Alkene in this compound

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. libretexts.orgwikipedia.org The terminal alkene of this compound can participate as a dipolarophile or a dienophile in various cycloaddition reactions. wikipedia.org

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The terminal alkene in this compound can act as the dienophile, reacting with a conjugated diene. The rate and yield of Diels-Alder reactions can be significantly enhanced in aqueous media. academie-sciences.fr

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org The terminal alkene of this compound can serve as the dipolarophile in these reactions. For example, reaction with a nitrile oxide would yield an isoxazoline. wikipedia.org

[2+2] cycloadditions, which form four-membered rings, are also possible. fiveable.me These reactions can occur under thermal or photochemical conditions. For instance, iron-catalyzed [2+2] cycloadditions of olefins can lead to the formation of cyclobutane (B1203170) structures. wikipedia.org

Table 2: Types of Cycloaddition Reactions for Alkenes

| Reaction Type | Reactants | Product Ring Size |

| Diels-Alder [4+2] | Diene + Dienophile | 6-membered |

| 1,3-Dipolar | 1,3-Dipole + Dipolarophile | 5-membered |

| [2+2] Cycloaddition | Alkene + Alkene | 4-membered |

Aldol (B89426) Condensation Reactions Involving this compound

The ketone functional group in this compound allows it to participate in aldol condensation reactions. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. sigmaaldrich.commagritek.com In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. sigmaaldrich.comkhanacademy.orgwikipedia.org

This compound has α-hydrogens (on the C1 and C3 positions) that can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule, which could be another molecule of this compound (a self-condensation) or a different aldehyde or ketone (a crossed aldol condensation). wikipedia.org

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, or an acid. sigmaaldrich.commagritek.com In a base-catalyzed mechanism, the base abstracts an α-hydrogen to form the enolate. wikipedia.org This is followed by the nucleophilic attack and subsequent protonation to give the aldol addition product. Dehydration to the enone is often favored by heat.

Crossed aldol condensations involving two different carbonyl compounds can lead to a mixture of products if both partners have α-hydrogens. wikipedia.org To achieve a single product, one of the carbonyl compounds should ideally lack α-hydrogens.

Investigations into Reaction Kinetics and Thermodynamics for this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations.

For the selective hydrogenation of the double bond in this compound, kinetic studies would involve measuring the rate of disappearance of the starting material and the appearance of the product under various conditions (e.g., temperature, pressure, catalyst concentration). A DFT (Density Functional Theory) study on the selective hydrogenation of hex-5-en-2-one catalyzed by a cobalt pincer complex revealed the free energy profiles for the hydrogenation of both the C=C and C=O bonds. mdpi.com Such computational studies can help in understanding the selectivity and in designing more efficient catalysts. The study showed a high energy barrier for the hydrogenation of the C=O bond, explaining the selectivity for C=C bond hydrogenation. mdpi.com

In cycloaddition reactions , kinetic studies have shown that the use of water as a solvent can dramatically accelerate the reaction rate. academie-sciences.fr For example, the Diels-Alder reaction between various dienes and dienophiles showed a significant increase in the second-order rate constant when conducted in water compared to organic solvents. academie-sciences.fr Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation can be determined from temperature-dependent kinetic studies, providing a deeper understanding of the transition state.

For aldol condensation reactions , the thermodynamics of the initial aldol addition are often reversible, especially with ketones. The equilibrium favors the starting materials. The subsequent dehydration step is typically irreversible and drives the reaction towards the final condensed product. Kinetic studies can elucidate the rate-determining step, which can be either the enolate formation or the carbon-carbon bond formation, depending on the specific reactants and conditions.

Table 3: Factors Influencing Kinetics and Thermodynamics

| Reaction Type | Key Influencing Factors |

| Selective Hydrogenation | Catalyst type and support, temperature, hydrogen pressure. mdpi.commdpi.com |

| Cycloaddition | Solvent (e.g., water), temperature, catalyst (if any). academie-sciences.fr |

| Aldol Condensation | Base/acid catalyst concentration, temperature, solvent. sigmaaldrich.commagritek.com |

Synthesis of Dodec 11 En 2 One Analogues and Derivatives

Design Principles for Structurally Related Dodec-11-en-2-one Analogues

The design of analogues of this compound is guided by the principles of structure-activity relationship (SAR) studies. drugdesign.org These studies aim to understand how modifications to the molecule's structure affect its biological activity. drugdesign.org Key considerations in the design of these analogues include the length of the carbon chain, the position and geometry of the double bond, and the nature of the functional groups. annualreviews.org

Systematic investigations have shown that even minor structural changes to pheromone molecules can lead to a significant reduction in biological activity. annualreviews.org Therefore, the design of effective analogues often involves isosteric replacements, where atoms or groups of atoms are substituted with others that have similar physical or chemical properties. annualreviews.org For example, replacing the oxygen atom of a carbonyl group with a sulfur atom can dramatically alter the biological response. annualreviews.org

The development of parapheromones, which are synthetic compounds structurally related to natural pheromones, is a direct application of these design principles. annualreviews.org These analogues can act as agonists, mimicking the effect of the natural compound, or as antagonists, inhibiting the natural response. annualreviews.org The ultimate goal is to create analogues that may be more stable, more potent, or easier to synthesize than the natural compound, making them valuable tools for research and practical applications. annualreviews.org

Synthetic Strategies for Unsaturated Ketone Derivatives

The synthesis of this compound analogues and derivatives involves a variety of organic chemistry strategies that target the alkene and carbonyl functionalities. These strategies allow for the creation of a diverse library of compounds for biological evaluation.

Elaboration of the Alkene Moiety in this compound Analogues

The terminal alkene of this compound is a key site for synthetic modification. Various methods can be employed to alter the structure and reactivity of this functional group.

Isomerization: The terminal double bond can be isomerized to an internal position, which can be thermodynamically more stable. researchgate.net This can be achieved using metal hydride catalysts. researchgate.net

Metathesis: Olefin metathesis is a powerful tool for forming new carbon-carbon double bonds and has been used in the synthesis of insect pheromones. core.ac.uk While cross-metathesis reactions often favor the E-isomer, specific catalysts and conditions can be used to achieve the desired stereochemistry. core.ac.uk

Hydroalkylation: The hydroalkylation of the terminal alkyne precursor to this compound can be used to introduce various alkyl groups, leading to the synthesis of E-alkenes with high stereoselectivity. nih.govorganic-chemistry.org This can be achieved through the cooperative action of copper and nickel catalysts. nih.gov

Functionalization: The terminal alkene can be functionalized through various reactions, such as 1,1-diboration catalyzed by nickel, which provides a route to 1,1-diborylalkanes. nih.gov Palladium-catalyzed 1,1-arylamination of terminal alkenes is another strategy to introduce new functional groups. chinesechemsoc.org

These synthetic strategies allow for the creation of a wide range of analogues with modified alkene moieties, which is crucial for probing the structural requirements for biological activity.

Modifications of the Carbonyl Group in this compound Analogues

The carbonyl group of this compound is another key site for synthetic modification. Its reactivity can be harnessed to create a variety of derivatives.

The reactivity of the carbonyl group is influenced by both electronic and steric factors. creative-proteomics.com Electron-withdrawing groups attached to the carbonyl carbon can increase its electrophilicity, making it more reactive towards nucleophiles. creative-proteomics.com Conversely, bulky substituents near the carbonyl group can hinder the approach of nucleophiles. creative-proteomics.com

Common modifications of the carbonyl group include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, dodec-11-en-2-ol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conversion to Methylene (B1212753) Group: The carbonyl group can be completely removed and converted to a methylene group through reactions like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wisdomlib.org

Formation of Imines and Oximes: The carbonyl group can react with primary amines to form imines or with hydroxylamine (B1172632) to form oximes. creative-proteomics.comacs.org

Protection: The carbonyl group can be temporarily protected as an acetal (B89532) or ketal to prevent it from reacting during other synthetic steps. chemistry.coach This protecting group can be removed later to regenerate the carbonyl functionality. chemistry.coach

α-Functionalization: The position adjacent to the carbonyl group (the α-position) can also be functionalized. acs.org

These modifications allow for the synthesis of a diverse range of this compound derivatives with altered electronic and steric properties at the carbonyl position, which is essential for studying their biological activities.

Synthesis of this compound-Derived Pharmaceutical Precursors

The structural features of this compound make it a valuable precursor in the synthesis of pharmaceutically relevant molecules. Its ability to undergo various chemical transformations allows for the creation of derivatives with potential therapeutic applications.

Derivatives Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels in tissues like the liver and adipose tissue. nih.govpnas.org It converts inactive cortisone (B1669442) into active cortisol. nih.gov Overactivity of 11β-HSD1 is implicated in metabolic disorders, making it a therapeutic target. nih.govnih.gov

Research has shown that derivatives of this compound can act as potent inhibitors of 11β-HSD1. For instance, certain dodec-11-en derivatives have demonstrated low nanomolar inhibition of this enzyme, indicating their potential as therapeutic agents. The synthesis of these inhibitors often involves modifying the this compound scaffold to fit into the active site of the enzyme. Adamantyl heterocyclic ketones are another class of compounds that have shown potent and selective inhibition of human 11β-HSD1. nih.govnih.gov The development of these inhibitors often involves creating a library of related compounds and testing their activity to establish a structure-activity relationship. nih.gov

| Compound Type | Target | Significance |

| Dodec-11-en derivatives | 11β-HSD1 | Potential therapeutic agents for metabolic disorders. |

| Adamantyl heterocyclic ketones | 11β-HSD1 | Potent and selective inhibitors. nih.govnih.gov |

| 2-(Isopropylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 and 11β-HSD2 | Potential in anti-cancer therapy. nih.gov |

| N-acyl-4-azatetracyclo[5.3.2.0.0]dodec-11-enes | 11β-HSD1 | Displayed low nanomolar inhibition. researchgate.net |

Synthesis of this compound Conjugates and Bioconjugates

The synthesis of conjugates and bioconjugates of this compound involves chemically linking it to other molecules, such as proteins or other bioactive compounds. This strategy can be used to create probes for studying biological systems or to develop targeted drug delivery systems.

The reactive handles of this compound, the alkene and ketone groups, are amenable to various conjugation chemistries. For example, the ketone can be derivatized to form an oxime or hydrazone, which can then be further reacted. creative-proteomics.com The terminal alkene can also participate in click chemistry reactions or other addition reactions to attach it to a desired molecule.

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of analogues of this compound involves creating structurally similar molecules with controlled three-dimensional arrangements of atoms. Such syntheses are crucial for investigating structure-activity relationships in biologically active compounds. Research in this area often employs advanced catalytic methods to install chiral centers and control the geometry of double bonds.

One significant application of this compound is as a building block in the synthesis of complex natural products. In the asymmetric synthesis of (+)-iso-6-cassine, a piperidine (B6355638) alkaloid, this compound is used to attach the long alkyl side chain. nih.gov This is achieved through a cross-metathesis reaction with a chiral olefin intermediate. The reaction, catalyzed by a second-generation Grubbs' catalyst, effectively couples the two molecules, although it results in a mixture of E and Z isomers of the product. nih.gov This demonstrates the utility of this compound in extending a carbon chain while setting the stage for subsequent stereochemical modifications.

Table 1: Cross-Metathesis Reaction for (+)-iso-6-cassine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Stereochemistry Note | Source |

|---|---|---|---|---|---|

| Chiral Olefin 13 | This compound | 2nd Generation Grubbs' Catalyst | Product 16 | Mixture of E/Z isomers | nih.gov |

Another area of research focuses on synthesizing dodecane-based structures with multiple stereocenters, which can be considered complex analogues of this compound. For instance, the total synthesis of marine butenolides, such as (4S,10R)-4-hydroxy-10-methyl-11-oxododec-2-en-1,4-olide, showcases strategies for controlling stereochemistry along a twelve-carbon backbone. researchgate.net A key step in this synthesis is an asymmetric aldol (B89426) condensation, which is used to control the stereochemistry at the C10 and C11 positions. researchgate.net This method allows for the selective creation of either syn or anti stereoisomers by choosing the appropriate chiral auxiliary. While not starting from this compound, this approach is fundamental to creating its chiral analogues bearing hydroxyl and methyl groups.

Table 2: Stereoselective Aldol Reaction for Butenolide Analogue Synthesis

| Reaction Type | Key Reagents/Method | Controlled Stereocenters | Resulting Stereochemistry | Source |

|---|---|---|---|---|

| Asymmetric Aldol Condensation | Norephedrine-derived chiral propionates | C10–C11 | syn or anti | researchgate.net |

Furthermore, stereocontrolled synthesis of related long-chain unsaturated compounds provides insight into methods applicable to this compound analogues. The synthesis of specific isomers of octadecatrienoic acid, for example, utilizes stereoselective Wittig reactions to establish Z-configured double bonds. nih.gov This type of reaction could be adapted to synthesize analogues of this compound with specific double bond geometries at different positions along the carbon chain.

Biological and Biochemical Activities of Dodec 11 En 2 One

Pheromonal Activity of Dodec-11-en-2-one and Related Compounds

Long-chain unsaturated ketones, including this compound, are recognized for their potential to act as pheromones or exhibit pheromone-like activities in various organisms. These compounds can influence behavior and development, playing a role in ecological interactions. This compound has been identified as a component in the essential oils of Litsea elliptica, a genus known for producing secondary metabolites with signaling capabilities nih.govresearchgate.net.

As a long-chain unsaturated ketone, this compound possesses structural features commonly found in semiochemicals utilized by insects for communication nih.govresearchgate.net. While specific insect species and their chemosensory responses directly linked to this compound are not extensively detailed in the current literature, compounds of this class are known to influence insect behavior, potentially affecting mating, aggregation, or host-finding mechanisms nih.gov. The presence of such compounds in plant essential oils can contribute to the plant's ecological interactions, including defense or attraction mechanisms acs.org.

Enzymatic Interactions of this compound

This compound engages in interactions with various molecular targets, including enzymes, which can lead to modulation of biochemical pathways.

The mechanism of enzyme inhibition by this compound is partly attributed to its carbonyl group. This functional group can form hydrogen bonds with amino acid residues within the active sites of enzymes, thereby potentially inhibiting their catalytic activity researchgate.net. This interaction can affect a range of metabolic processes. While specific enzymes and detailed kinetic studies are not extensively reported, the principle of hydrogen bonding at the active site is a recognized mode of enzyme inhibition researchgate.net.

This compound has been identified as a metabolite in studies concerning lipid metabolism mdpi.comresearchgate.net. Its structure, featuring a long hydrocarbon chain, suggests potential involvement in lipid-related biochemical processes. Research indicates that compounds like this compound can be utilized in studies investigating lipid metabolism, potentially acting as substrates or inhibitors for enzymes involved in these pathways nih.gov.

Influence of this compound on Cellular Signaling Processes

This compound has been noted in studies exploring cell signaling mechanisms nih.gov. Its biological activity is attributed to interactions with cellular targets, which can include the modulation of apoptotic pathways and the inhibition of cell proliferation researchgate.net. As a metabolite identified in Curcuma longa, a plant known for its influence on cellular pathways, this compound's presence suggests a potential role in broader cellular communication networks, though specific signaling cascades directly mediated by this compound require further elucidation mdpi.com.

Natural Occurrence of this compound

This compound has been identified in several natural sources, with varying concentrations reported:

| Source | Part | Concentration | Notes |

| Hass Avocado Kernels | Raw Kernel | 0.85% | Absent after roasting, suggesting thermal instability or volatilization mdpi.com. |

| Litsea elliptica | Leaves | 37% | Identified as a major ketone component researchgate.net. |

| Litsea elliptica | Bark | 1% | Identified as a ketone component researchgate.net. |

| Litsea elliptica | Root | 13% | Identified as a ketone component researchgate.net. |

Compound List:

this compound

Modulation of Biochemical Pathways by this compound

This compound, a long-chain unsaturated ketone, exhibits notable biological activities that are attributed to its capacity to modulate various biochemical pathways within cellular systems. Its structure, featuring a terminal double bond and a carbonyl group, allows for interactions with cellular targets, influencing processes ranging from cell proliferation and survival to metabolic regulation and antimicrobial defense.

One significant area of impact is its role in anticancer activity . Research indicates that this compound can induce apoptosis in cancer cell lines, including those derived from breast and prostate cancers. This effect is achieved through the modulation of apoptotic pathways, thereby inhibiting uncontrolled cell proliferation . The specific mechanisms by which it triggers apoptosis may involve the activation of caspase cascades or the disruption of mitochondrial membrane potential, common pathways that lead to programmed cell death in malignant cells.

Furthermore, this compound has been shown to influence oxidative stress pathways . It is suggested that the compound can interact with reactive oxygen species (ROS), potentially acting as a scavenger or by enhancing the cellular antioxidant defense mechanisms. By modulating the balance between ROS production and cellular antioxidant capacity, this compound may play a role in cellular protection against oxidative damage, which is implicated in various diseases and aging processes .

The compound's ability to inhibit specific enzymes involved in metabolic pathways is another key aspect of its biochemical activity. This enzyme inhibition can contribute to its observed anticancer effects and may also influence broader metabolic homeostasis. While specific target enzymes are still under investigation, this property highlights its potential as a modulator of cellular metabolism .

A notable area of research involves the modulation of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . While this compound itself may not be the direct inhibitor, derivatives based on the dodec-11-en scaffold have demonstrated potent inhibitory activity against 11β-HSD1 researchgate.netnih.gov. This enzyme is critical in regulating local glucocorticoid concentrations and is implicated in metabolic disorders such as type 2 diabetes and neurodegenerative conditions like Alzheimer's disease researchgate.netnih.gov. Inhibition of 11β-HSD1 by these derivatives offers a potential therapeutic avenue for managing these conditions by modulating cortisol regeneration pathways researchgate.netnih.gov.

Additionally, this compound and similar compounds are utilized in biochemical studies related to lipid metabolism and cell signaling , potentially acting as substrates or inhibitors for enzymes involved in these processes ontosight.ai. Its antimicrobial properties also suggest an interaction with bacterial biochemical pathways, as it effectively inhibits the growth of various bacterial and fungal strains .

Data Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Data Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Source |

| MCF-7 (Breast) | 15 | |

| PC-3 (Prostate) | 20 |

Data Table 3: Modulation of 11β-HSD1 by Dodec-11-en Derivatives

| Enzyme Targeted | Derivative Compound Class | Potency (IC50) | Implicated Disorders | Source |

| 11β-HSD1 | Polycyclic amides | Low nanomolar | Metabolic disorders, Alzheimer's disease, cognitive decline | researchgate.netnih.gov |

Environmental Fate and Degradation of Dodec 11 En 2 One

Environmental Distribution and Compartmentalization of Dodec-11-en-2-one (Air, Soil, Water)

Specific data on the environmental distribution and compartmentalization of this compound across air, soil, and water is not extensively documented. However, based on its chemical structure and properties inferred from related compounds:

Lipophilicity: Related long-chain hydrocarbons and unsaturated compounds (e.g., 1-dodecene (B91753), XLogP3 ≈ 6.8 researchgate.net) suggest this compound is likely lipophilic. This characteristic indicates a tendency to partition into organic matter in soil and sediment rather than remaining dissolved in water.

Water Solubility: Compounds with similar long alkyl chains and limited polar functionality (e.g., 1-dodecene epa.gov, 11-dodecenal itene.com) are generally insoluble or poorly soluble in water. Therefore, this compound is expected to exhibit low water solubility.

Volatility: While specific vapor pressure data for this compound is not readily available, related compounds suggest moderate to low volatility. For instance, 1-dodecene has a vapor pressure of approximately 0.2 mmHg at 25 °C , indicating it can partition into the atmosphere, though likely less so than more volatile compounds.

Due to the lack of direct studies, a precise compartmentalization model for this compound cannot be established from the available literature.

Abiotic Degradation Pathways of this compound

Specific research findings detailing the abiotic degradation pathways of this compound are not available. General principles of abiotic degradation for organic compounds with similar functional groups can be inferred, but direct experimental data is missing.

Photodegradation Mechanisms of this compound

No specific studies detailing the photodegradation mechanisms or rates of this compound were found. Photodegradation typically involves the absorption of light, leading to direct photolysis or indirect degradation through reactive species like hydroxyl radicals wikipedia.org. The presence of a double bond in this compound suggests potential susceptibility to photo-oxidation reactions, but experimental confirmation is lacking.

Hydrolysis and Chemical Transformation of this compound in Aqueous Systems

Specific data on the hydrolysis and chemical transformation of this compound in aqueous systems is not documented. Ketones generally exhibit low susceptibility to hydrolysis under typical environmental pH conditions. However, other chemical transformations, such as oxidation or reactions involving the alkene moiety, could occur in aqueous environments, but these processes have not been experimentally quantified for this compound.

Biotic Degradation Pathways of this compound

Specific research on the biotic degradation pathways, including microbial metabolism and identified transformation products of this compound, is not available in the reviewed literature.

Microbial Degradation of this compound in Soil and Water

No direct studies investigating the microbial degradation of this compound in soil or water environments were identified. General biodegradation standards and testing methodologies exist itene.comfkur.comeuropean-bioplastics.orgmeasurlabs.comcriver.comfera.co.uk, but specific data for this compound is absent. The lipophilic nature of this compound might influence its bioavailability to microorganisms, potentially affecting degradation rates.

Identification of Microbial Metabolites and Transformation Products of this compound

No microbial metabolites or transformation products of this compound have been identified in the scientific literature. While studies on related compounds, such as trans-2-dodecenal, have identified metabolites like trans-2-dodecenol (B105986) and trans-3-dodecenoic acid koreascience.kr, these findings cannot be directly applied to this compound without specific experimental validation.

Advanced Analytical Methodologies for Dodec 11 En 2 One

Spectroscopic Characterization Techniques for Dodec-11-en-2-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the structure of organic molecules, including this compound . Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the ketone functional group is expected to resonate at a characteristic downfield chemical shift, typically in the range of 205–215 ppm . The carbons involved in the terminal double bond (C11 and C12) would appear in the olefinic region, generally between 120–140 ppm. The methylene (B1212753) group adjacent to the carbonyl (C3) would likely be observed around 30–50 ppm.

¹H NMR Spectroscopy : The vinylic protons at positions C11 and C12 would exhibit signals in the olefinic region, typically between 4.5 and 6.5 ppm. The protons on the carbon adjacent to the carbonyl (C3) would appear as a triplet around 2.1–2.4 ppm, indicative of a CH₂ group next to a carbonyl. The remaining aliphatic protons would resonate in the upfield region, characteristic of a saturated hydrocarbon chain.

Mass Spectrometry (MS) is vital for determining the molecular weight and providing insights into the molecular structure through fragmentation patterns chemguide.co.uklibretexts.orgacdlabs.com.

Molecular Ion : The molecular ion peak (M⁺) for this compound corresponds to its molecular weight. The monoisotopic mass is approximately 182.167065 Da, and the average mass is around 182.307 Da chemspider.comnih.gov.

Fragmentation : Upon ionization, typically via Electron Impact (EI), the molecular ion is often unstable and fragments into smaller charged ions and neutral radicals chemguide.co.uklibretexts.orgacdlabs.com. The resulting spectrum is a pattern of peaks representing these fragments. For ketones, fragmentation commonly occurs at the alpha-carbon position to the carbonyl group, leading to characteristic fragment ions. For this compound, potential fragments could arise from the cleavage of the C2-C3 bond, yielding an acetyl cation (m/z 43, [CH₃CO]⁺) and a longer hydrocarbon chain radical, or cleavage of the C1-C2 bond, leading to a fragment representing the majority of the molecule with the carbonyl group. The terminal double bond can also influence fragmentation pathways.

Infrared (IR) spectroscopy is used to identify the presence of functional groups by detecting the absorption of specific infrared frequencies corresponding to molecular vibrations uc.eduuomustansiriyah.edu.iqcompoundchem.com.

Carbonyl Group (C=O) : The ketone functional group in this compound is characterized by a strong absorption band, typically observed in the range of 1705–1725 cm⁻¹ uc.edu.

Carbon-Carbon Double Bond (C=C) : The alkene functionality, a terminal double bond in this case, typically shows a moderate absorption band in the region of 1630–1680 cm⁻¹ uc.eduuomustansiriyah.edu.iq.

C-H Bonds : Stretching vibrations for sp³ hybridized C-H bonds in the aliphatic chain are expected in the 3000–2850 cm⁻¹ region, while sp² hybridized C-H bonds of the terminal alkene would appear around 3000–3100 cm⁻¹ uc.eduuomustansiriyah.edu.iq.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value / Range | Source(s) |

| NMR Spectroscopy | ¹³C NMR (C=O) | ~205–215 ppm | |

| ¹³C NMR (C=C) | ~120–140 ppm | ||

| ¹H NMR (vinylic) | ~4.5–6.5 ppm | Inferred | |

| ¹H NMR (α-CH₂) | ~2.1–2.4 ppm | Inferred | |

| Mass Spectrometry | Molecular Weight (Avg) | ~182.30 g/mol | chemsrc.comchemspider.comchemblink.com |

| Molecular Ion (M⁺) | m/z 182 | Inferred | |

| IR Spectroscopy | C=O Stretch (Ketone) | ~1705–1725 cm⁻¹ (strong) | uc.edu |

| C=C Stretch (Alkene) | ~1630–1680 cm⁻¹ (moderate) | uc.eduuomustansiriyah.edu.iq | |

| C-H Stretch (Alkyl) | ~3000–2850 cm⁻¹ | uc.edu | |

| C-H Stretch (Alkenyl) | ~3000–3100 cm⁻¹ | uc.eduuomustansiriyah.edu.iq |

Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for separating this compound from complex mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including those found in natural products or synthesized mixtures jocpr.comjmchemsci.comunar.ac.idplantsjournal.com.

Separation : In GC, the sample is vaporized and passed through a capillary column coated with a stationary phase. Compounds separate based on their volatility and affinity for the stationary phase.

Identification : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. The resulting mass spectrum, including fragmentation patterns, is compared against spectral libraries (e.g., NIST) for identification jocpr.comunar.ac.idplantsjournal.com.

Application : GC-MS is suitable for analyzing this compound in complex matrices like essential oils or food products. Typical GC parameters might involve an HP5 column, helium as a carrier gas, and an oven temperature program reaching up to 280°C, with electron ionization at 70 eV plantsjournal.com.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying compounds, particularly those that are non-volatile or thermally sensitive sielc.commeasurlabs.comresearchgate.neteurachem.orgchromatographyonline.com.

Separation : In reverse-phase HPLC (RP-HPLC), commonly used for lipophilic compounds like this compound, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water sielc.com.

Detection : Various detectors can be coupled with HPLC. A Diode-Array Detector (DAD) can provide UV-Vis spectral information, aiding in compound identification and quantification, though it is generally less sensitive for identifying unknowns compared to MS measurlabs.com. HPLC coupled with Mass Spectrometry (HPLC-MS) offers enhanced specificity and sensitivity for identifying and quantifying analytes in complex samples sielc.comresearchgate.net.

Application : HPLC can be employed to determine the purity of synthesized this compound or to quantify it in formulations. Method validation, including assessment of linearity, accuracy, and precision, is crucial for reliable quantitative analysis researchgate.neteurachem.orgchromatographyonline.com.

Table 2: Typical Chromatographic Parameters for Analysis

| Technique | Component | Typical Conditions / Parameters | Source(s) |

| GC-MS | Column | HP5 (30 m x 0.25 mm x 0.25 µm film thickness) | plantsjournal.com |

| Carrier Gas | Helium | plantsjournal.com | |

| Oven Temperature | Programmed, up to 280°C | plantsjournal.com | |

| Ionization Energy | +70 eV (Electron Ionization) | plantsjournal.com | |

| Detector | Mass Spectrometer (e.g., JEOL JMS-T100GcV) | plantsjournal.com | |

| HPLC | Column Type | Reverse-phase (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) / Water (potentially with formic acid for MS compatibility) | sielc.com | |

| Detector | UV-Vis (DAD) or Mass Spectrometer (MS) | sielc.commeasurlabs.com | |

| Sample Preparation | Dissolution in appropriate solvent; filtration (e.g., 0.45 µm) | measurlabs.comeurachem.org |

Theoretical and Computational Studies of Dodec 11 En 2 One

Quantum Mechanical Investigations of Dodec-11-en-2-one Electronic Structure

Quantum mechanics is the fundamental theory that describes the behavior of matter and energy at the atomic and subatomic levels. Computational quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to solve approximations of the Schrödinger equation for a given molecule. purdue.edumdpi.com These calculations provide detailed information about the electronic structure, which governs the molecule's geometry, stability, and reactivity.

For this compound, quantum mechanical investigations would elucidate key electronic properties. Such studies can calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential map. The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. These computational approaches can also predict spectroscopic properties, which can be compared with experimental data for validation. researchgate.net The insights gained from these calculations are crucial for understanding the intrinsic properties of the this compound molecule. mdpi.com

Table 1: Calculated Electronic Properties of this compound The following table illustrates the types of data that would be generated from quantum mechanical calculations on this compound. The values are hypothetical and for illustrative purposes only.

| Property | Description | Predicted Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -541.2 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | 1.2 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 7.7 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule (polarity). | 2.8 Debye |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms, indicating electrophilic and nucleophilic sites. | C1: -0.25, O2: -0.60 |

Molecular Dynamics Simulations of this compound Interactions with Biological Targets

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. researchgate.net This technique has become essential in drug discovery for studying how a ligand, such as this compound, might interact with a biological target like a protein or receptor. mdpi.comnih.gov

An MD simulation of this compound with a specific biological target would begin with a docked complex of the ligand in the protein's binding site. researchgate.netresearchgate.net The simulation would then track the trajectory of every atom in the system over a period of nanoseconds to microseconds. The analysis of these trajectories can reveal the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. oncotarget.com This information is vital for understanding the mechanism of action and for the rational design of more potent analogues. mdpi.com